2-(4-Nitrophenyl)-2h-1,2,3-triazole
Overview
Description
2-(4-Nitrophenyl)-2h-1,2,3-triazole is a heterocyclic compound that features a triazole ring substituted with a nitrophenyl group
Scientific Research Applications
2-(4-Nitrophenyl)-2h-1,2,3-triazole has a wide range of applications in scientific research:
Safety and Hazards
Future Directions
Future research could focus on the synthesis and characterization of “2-(4-Nitrophenyl)-2h-1,2,3-triazole” and its potential applications. For instance, 2-naphthol-based multicomponent reactions have been used for the construction of diverse bioactive heterocyclic scaffolds . Additionally, the process intensification of 2,2′-(4-Nitrophenyl) dipyrromethane synthesis has been explored .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)-2h-1,2,3-triazole typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This method is highly efficient and provides high yields of the desired product. The reaction involves the use of 4-nitrophenyl azide and a terminal alkyne under copper catalysis to form the triazole ring .
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be achieved through a scalable one-step process. This involves the reaction of commercially available 3-dimethylaminoacrolein with 4-nitrophenyl azide. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrophenyl)-2h-1,2,3-triazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other substituents.
Cycloaddition: The triazole ring can undergo cycloaddition reactions with various dienophiles to form complex polycyclic structures
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Cycloaddition: Dienophiles such as maleic anhydride or dimethyl acetylenedicarboxylate
Major Products Formed
Reduction: 2-(4-Aminophenyl)-2h-1,2,3-triazole.
Substitution: Various substituted triazoles depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenyl)-2h-1,2,3-triazole involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors. The triazole ring can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to biological targets .
Comparison with Similar Compounds
Similar Compounds
1-(4-Nitrophenyl)-1h-1,2,3-triazole-4-carbaldehyde: Similar structure but with an additional formyl group, used in the synthesis of 1-alkyl-4-formyltriazoles.
4-Nitrophenylsulfonyltryptophan: Contains a sulfonyl group instead of a triazole ring, used in the synthesis of sulfonamide compounds.
Uniqueness
2-(4-Nitrophenyl)-2h-1,2,3-triazole is unique due to its combination of a nitrophenyl group and a triazole ring, which imparts distinct electronic and steric properties. This makes it a versatile compound for various applications in synthetic chemistry and materials science .
Properties
IUPAC Name |
2-(4-nitrophenyl)triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O2/c13-12(14)8-3-1-7(2-4-8)11-9-5-6-10-11/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAIISCIHCDYWAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2N=CC=N2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10299009 | |
Record name | 2-(4-nitrophenyl)-2h-1,2,3-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10299009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18922-72-0 | |
Record name | 18922-72-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127460 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(4-nitrophenyl)-2h-1,2,3-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10299009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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